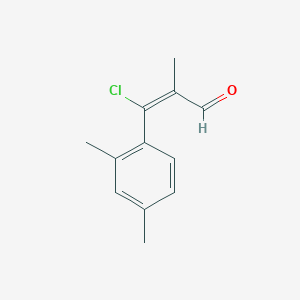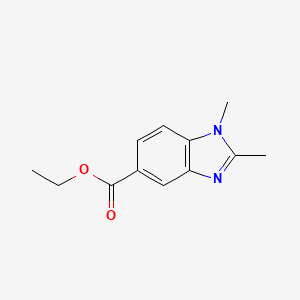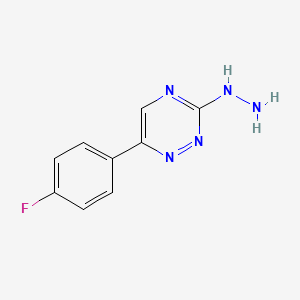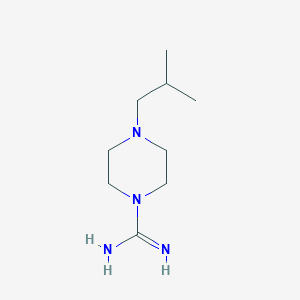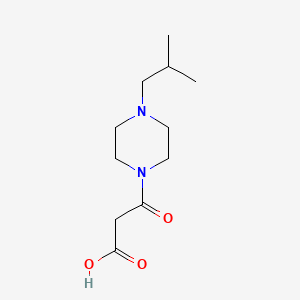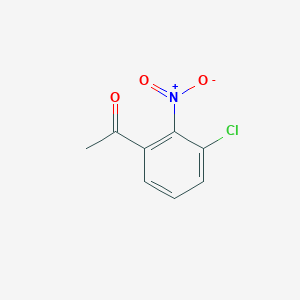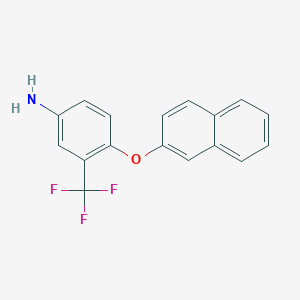
4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline
Overview
Description
4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C17H12F3NO and its molecular weight is 303.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anionic Activation for Isoxazoles and Triazines Synthesis
- Application : This research demonstrates the use of trifluoromethyl-substituted anilines, including compounds similar to 4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline, in the facile synthesis of isoxazoles and triazines. These findings highlight the synthetic importance of trifluoromethyl-substituted anilines in creating diverse chemical structures (Strekowski et al., 1995).
Catalytic Synthesis of Arylamides
- Application : Research on the synthesis of arylamides of 3-hydroxy-2-naphthoic acid, which are used in producing organic azo pigments, medicines, and pesticides, could involve similar chemical structures. The study provides insights into optimizing catalytic processes for such syntheses (Shteinberg, 2022).
Vibrational Analysis in NLO Materials
- Application : Investigating the vibrational properties of trifluoromethyl-aniline compounds can be crucial for understanding their potential as nonlinear optical (NLO) materials. The study provides experimental and theoretical insights into the effects of substituents on the vibrational spectra of these molecules (Revathi et al., 2017).
Gold(I)-Catalyzed Polycyclizations
- Application : The use of aniline derivatives, including those similar to this compound, in gold(I)-catalyzed polycyclizations has been explored. This research is significant for the synthesis of complex organic compounds, such as benzo[a]naphtho[2,1-c]carbazole derivatives (Hirano et al., 2011).
Chemistry of Anionically Activated Perfluoroalkyl Group
- Application : This study explores the one-pot reactions of 2-(perfluoroalkyl)anilines for synthesizing heterocyclic compounds, providing valuable insights into the chemical behavior and potential applications of such anilines in heterocyclic synthesis (Strekowski et al., 1997).
Electrochemical Copolymerization
- Application : The copolymerization of 1-naphthylamine with aniline and its derivatives highlights the potential of using compounds similar to this compound in creating new materials with unique electrochemical properties (Chung et al., 2001).
Fluorescent Imaging of Sn2+ Ions in Living Cells
- Application : The development of a fluorescent chemosensor using 4-(naphthalen-1-ylethynyl) aniline derivatives, which could be related to this compound, for detecting Sn2+ ions in living cells illustrates the potential biomedical applications of such compounds (Adhikari et al., 2016).
Fluorescent Film for Aniline Vapor Detection
- Application : The modification of naphthalene diimide to create a fluorescent film capable of detecting aniline vapor demonstrates the utility of similar aniline derivatives in environmental monitoring and safety applications (Fan et al., 2016).
Properties
IUPAC Name |
4-naphthalen-2-yloxy-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO/c18-17(19,20)15-10-13(21)6-8-16(15)22-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,21H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRAIKCZBQKOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


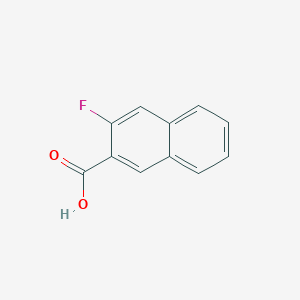
![2-Bromo-N-[3-(phenethyloxy)phenyl]acetamide](/img/structure/B3151407.png)
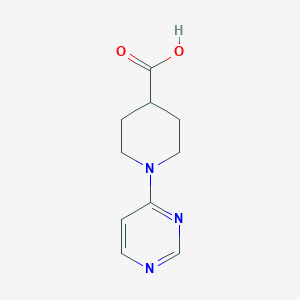
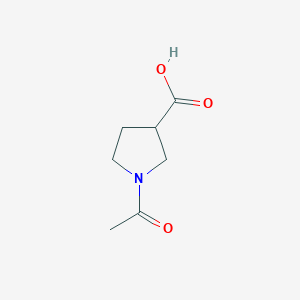
![1,2,3,4,5,6-Hexahydrobenzo[B]azocine](/img/structure/B3151457.png)
